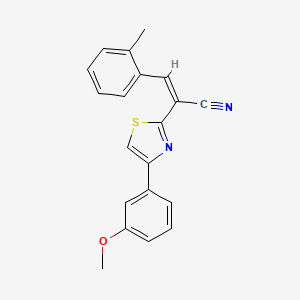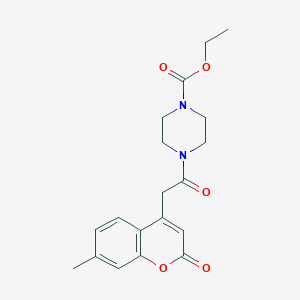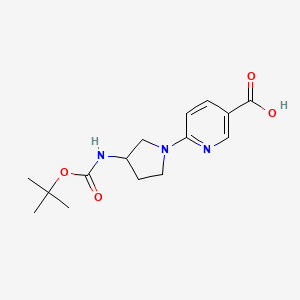
6-(3-tert-Butoxycarbonylamino-pyrrolidin-1-yl)-nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(3-tert-Butoxycarbonylamino-pyrrolidin-1-yl)-nicotinic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a nicotinic acid (also known as niacin or vitamin B3) moiety. The tert-butoxycarbonyl (t-Boc) group is a common protecting group in organic synthesis, particularly for amines .
Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these functional groups in space. Techniques like NMR spectroscopy, X-ray crystallography, or computational chemistry could be used to analyze the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups like the carboxylic acid could make it somewhat soluble in water. Its melting and boiling points would depend on the strength of the intermolecular forces in the solid and liquid states .Aplicaciones Científicas De Investigación
Nicotinic Acid: A Focal Point in Research
Nicotinic acid, a derivative of nicotinic acid similar in structure to "6-(3-tert-Butoxycarbonylamino-pyrrolidin-1-yl)-nicotinic acid," has been extensively studied for its various biological and pharmacological applications. These studies offer a window into the potential research applications of structurally related compounds.
Cardiovascular Disease Prevention
Research has shown nicotinic acid to be a potent agent for managing lipid profiles, significantly impacting coronary heart disease risk reduction through its ability to lower LDL cholesterol and VLDL cholesterol while raising HDL cholesterol. This inverse relationship between HDL cholesterol levels and coronary heart disease risk underscores the therapeutic potential of nicotinic acid and its derivatives (Digby, Lee, & Choudhury, 2009).
Antioxidant and Anti-inflammatory Properties
Nicotinic acid and its derivatives exhibit significant antioxidant and anti-inflammatory effects, contributing to their protective roles in cardiovascular health and beyond. These properties are critical for developing treatments aimed at reducing oxidative stress and inflammation-related diseases (Pei, Ou, Huang, & Ou, 2016).
Neuroprotective Effects
Some studies suggest that nicotinic acid and related compounds may offer neuroprotective benefits, potentially providing therapeutic avenues for neurodegenerative conditions. This research avenue is promising for developing treatments that safeguard neural health and function (Buccafusco, Beach, & Terry, 2009).
Anticancer Potential
The exploration of nicotinic acid derivatives as anticancer agents highlights the compound's versatility. Novel derivatives of nicotinic acid have shown promise in anticancer research, suggesting potential applications in developing efficient anticancer drugs (Jain, Utreja, Kaur, & Jain, 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)17-11-6-7-18(9-11)12-5-4-10(8-16-12)13(19)20/h4-5,8,11H,6-7,9H2,1-3H3,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJDOKXVSAQAMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)nicotinic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2569586.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(2-bromophenyl)-3-oxopropanenitrile](/img/no-structure.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2569593.png)
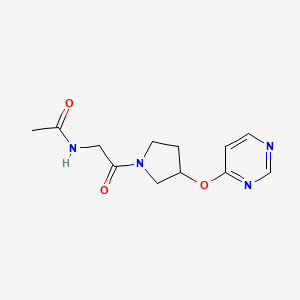
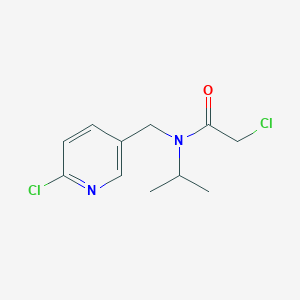
![N-(3-chloro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2569596.png)

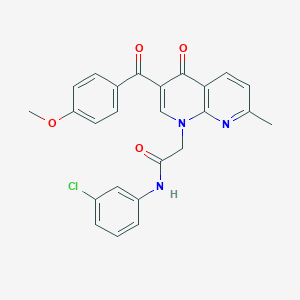
![5-[1-(3-Chloro-4-fluorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2569602.png)
![2,2-dimethyl-1-(1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)propan-1-one](/img/structure/B2569603.png)

